molecular formula C10H7IN2 B1666336 4-ヨード-6-フェニルピリミジン CAS No. 41270-96-6

4-ヨード-6-フェニルピリミジン

カタログ番号: B1666336
CAS番号: 41270-96-6
分子量: 282.08 g/mol
InChIキー: ZTCJXHNJVLUUMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ヨード-6-フェニルピリミジンは、一般に4-IPPとして知られており、分子式C10H7IN2、分子量282.08 g/molの化合物です この化合物は、主にマクロファージ遊走阻止因子(MIF)の阻害剤として知られており、MIFの触媒作用と生物学的機能を不活性化する自殺基質として作用します .

合成方法

合成経路と反応条件

4-ヨード-6-フェニルピリミジンの合成は、通常、6-フェニルピリミジンのヨウ素化を伴います。 一般的な方法の1つは、6-フェニルピリミジンをヨウ素と適切な酸化剤と反応させる方法で、制御された条件下で行われます 。この反応は通常、ジクロロメタンやアセトニトリルなどの有機溶媒中で行われ、温度は室温からわずかに高温に維持されます。

工業的製造方法

4-ヨード-6-フェニルピリミジンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器を使用し、反応条件を厳密に制御して、高収率と高純度を確保することが含まれます。 その後、再結晶やクロマトグラフィーなどの技術を用いて製品を精製し、所望の純度レベルに達します .

科学的研究の応用

Rheumatoid Arthritis Treatment

Recent studies have demonstrated that 4-IPP exhibits significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). In vitro experiments showed that 4-IPP inhibited the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs), which are critical in RA pathology. The compound was also found to reduce the expression of pro-inflammatory cytokines and inhibit MIF-induced activation of MAPK signaling pathways (ERK, JNK, and p38) .

To enhance its therapeutic efficacy, researchers developed a delivery system using poly(lactic-co-glycolic acid) (PLGA) nanospheres. This system not only protected 4-IPP from degradation but also controlled its release, leading to improved local concentrations in inflamed tissues. In a collagen-induced RA rat model, treatment with 4-IPP-loaded PLGA nanospheres resulted in reduced joint swelling and cartilage destruction .

Head and Neck Squamous Cell Carcinoma

4-IPP has shown potential in cancer therapy by targeting MIF overexpression in head and neck squamous cell carcinomas. Studies indicated that treatment with 4-IPP inhibited the proliferation and invasiveness of SCCVII squamous carcinoma cells. The compound was effective in reducing tumor cell cycle progression and promoting apoptosis .

Osteolytic Bone Disorders

In the context of osteolytic bone disorders such as osteoporosis, 4-IPP has been demonstrated to inhibit receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis while enhancing osteoblast-mediated mineralization. This dual action was attributed to the suppression of the p65/NF-κB signaling pathway, which is crucial for osteoclast differentiation . In murine models, 4-IPP treatment mitigated bone loss associated with estrogen deficiency and protected against titanium particle-induced calvarial bone destruction .

Spinal Cord Injury Research

In studies involving spinal cord injury (SCI), administration of 4-IPP has been shown to facilitate recovery by reducing inflammation at the injury site. In a rat model, intrathecal injection of 4-IPP following SCI resulted in decreased levels of pro-inflammatory cytokines and improved functional recovery . This suggests that 4-IPP could be a valuable therapeutic agent for managing inflammation associated with spinal injuries.

Data Tables

Application AreaMechanism of ActionKey Findings
Rheumatoid ArthritisInhibits FLS proliferation; reduces pro-inflammatory cytokinesReduced joint swelling and cartilage destruction in models
Cancer (Head & Neck SCC)Inhibits MIF; reduces cell cycle progressionDecreased proliferation and invasiveness of cancer cells
Osteolytic Bone DisordersInhibits RANKL-induced osteoclastogenesisEnhanced osteoblast activity; reduced bone loss
Spinal Cord InjuryReduces inflammation at injury siteImproved recovery and decreased cytokine levels

生化学分析

Biochemical Properties

4-Iodo-6-phenylpyrimidine acts as a dual inhibitor targeting MIF and D-dopachrome tautomerase (DDT), another homolog of MIF . It covalently modifies MIF N-terminal proline . This interaction downregulates stemness phenotype, intracellular signaling cascades, and induces apoptosis in proneural glioma stem cells .

Cellular Effects

The effects of 4-Iodo-6-phenylpyrimidine on cells are significant. It effectively inhibits the growth of glioma stem cells in a time- and dose-dependent manner . It also downregulates the expression of stemness factors, such as Olig2 and SOX2, and the expression of pAKT, indicating PI3K signaling pathway activation .

Molecular Mechanism

4-Iodo-6-phenylpyrimidine blocks MIF/CD74 internalization, activates JNK, and dose-dependently inhibits proliferation inducing apoptosis and mitotic cell death . It also decreases the expression of mesenchymal markers, TGM2 and NF-κB, and expression of pERK (indicating MAPK signaling pathway activation) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-6-phenylpyrimidine have been observed over time. It has been shown to effectively inhibit the growth of glioma stem cells in a time- and dose-dependent manner . The combination of 4-Iodo-6-phenylpyrimidine and radiation therapy significantly induced apoptosis compared to the monotherapy of 4-Iodo-6-phenylpyrimidine or radiation .

Metabolic Pathways

It is known to modulate the activity of MIF, which plays a role in cellular responses to DNA damage and cell cycle regulation .

Subcellular Localization

It has been shown that the inhibition of MIF and DDT by 4-Iodo-6-phenylpyrimidine can lead to the translocation of MIF2 from the cytoplasm to the nucleus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-phenylpyrimidine typically involves the iodination of 6-phenylpyrimidine. One common method includes the reaction of 6-phenylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-Iodo-6-phenylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

生物活性

4-Iodo-6-phenylpyrimidine (4-IPP) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in various inflammatory processes and has been implicated in cancer progression. This article reviews the biological activity of 4-IPP, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

4-IPP functions primarily as a suicide substrate for MIF, covalently modifying its N-terminal proline. This modification inhibits MIF's enzymatic activity, which is crucial for its role in promoting cancer cell migration and inflammation. Studies have demonstrated that 4-IPP is significantly more potent than the prototypical MIF inhibitor ISO-1, exhibiting an IC50 that is approximately 5 to 10 times lower in blocking MIF-dependent catalysis and cell migration in lung adenocarcinoma models .

In Vitro Studies

In vitro experiments have shown that 4-IPP effectively reduces the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs) derived from rheumatoid arthritis (RA) patients. It also suppresses the secretion of pro-inflammatory cytokines such as COX2 and PGE2. Notably, 4-IPP was shown to inhibit the phosphorylation of MAPK pathways (ERK, JNK, and p38), which are critical in mediating inflammatory responses .

Table 1: In Vitro Effects of 4-IPP on Cellular Functions

Cellular FunctionEffect of 4-IPPReference
ProliferationInhibited
MigrationInhibited
InvasionInhibited
Pro-inflammatory CytokinesReduced secretion
MAPK Pathway ActivationInhibited

In Vivo Studies

In vivo studies utilizing collagen-induced rheumatoid arthritis (CIA) rat models demonstrated that 4-IPP delivered via lactic-co-glycolic acid (PLGA) nanospheres resulted in significant reductions in joint swelling and cartilage destruction. The sustained-release formulation improved local concentrations of 4-IPP at inflammatory sites, enhancing its therapeutic efficacy while maintaining a high degree of biosafety .

Table 2: In Vivo Efficacy of 4-IPP in CIA Models

Treatment MethodOutcomeReference
PLGA NanospheresReduced joint swelling
Daily Injection (1 mg)Inhibited MIF activity
DurationEffective over multiple days

Case Studies

Several case studies have highlighted the potential of 4-IPP in treating inflammatory diseases and cancer:

  • Rheumatoid Arthritis : A study demonstrated that local administration of 4-IPP significantly reduced synovial inflammation and cartilage destruction in RA models .
  • Lung Adenocarcinoma : Research indicated that treatment with 4-IPP led to over a 50% reduction in cell migration for A549 lung adenocarcinoma cells, showcasing its potential as an anti-cancer agent .

特性

IUPAC Name

4-iodo-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJXHNJVLUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-96-6
Record name 41270-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-phenylpyrimidine
Reactant of Route 2
4-Iodo-6-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Iodo-6-phenylpyrimidine
Reactant of Route 4
4-Iodo-6-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Iodo-6-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Iodo-6-phenylpyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。